2-Acetyl-2-azaspiro[3.3]heptan-6-one
Description
Contextualization of Spiro[3.3]heptane Scaffolds in Organic Synthesis
Spiro[3.3]heptane scaffolds are bicyclic systems where two cyclobutane (B1203170) rings are joined by a single common carbon atom. This arrangement imparts a high degree of three-dimensionality and conformational rigidity, making them attractive motifs in drug design. The defined spatial orientation of substituents on the spiro[3.3]heptane core allows for precise interaction with biological targets. chemrxiv.orgresearchgate.net In recent years, these scaffolds have been recognized as saturated bioisosteres of phenyl rings, offering a pathway to escape the "flatland" of aromatic compounds that often plague drug candidates with poor physicochemical properties. chemrxiv.org The replacement of a planar phenyl ring with a three-dimensional spiro[3.3]heptane can lead to improved solubility, metabolic stability, and novel intellectual property. chemrxiv.org
The synthesis of functionalized spiro[3.3]heptanes has been an active area of research, with various strategies developed to construct this strained ring system. nih.gov These methods often involve multi-step sequences, highlighting the challenges and the chemical ingenuity required to access these valuable building blocks.
Significance of Azaspirocyclic Systems and Ketone Functionalities in Chemical Research
The incorporation of a nitrogen atom into the spirocyclic framework, creating an azaspirocycle, introduces a site for further functionalization and modulation of properties such as basicity and polarity. Azaspiro[3.3]heptanes, in particular, have been investigated as surrogates for common heterocycles like piperidine (B6355638) and piperazine (B1678402) in drug discovery. univ.kiev.uaacs.org This bioisosteric replacement can lead to compounds with improved pharmacokinetic profiles. The nitrogen atom can be readily modified, for instance, through acylation, to fine-tune the electronic and steric properties of the molecule.
Ketone functionalities are one of the most versatile functional groups in organic chemistry. They serve as key intermediates in a vast array of chemical transformations, including nucleophilic additions, reductions, and carbon-carbon bond-forming reactions. chemrxiv.org The presence of a ketone group on the spiro[3.3]heptane scaffold, as in 6-oxospiro[3.3]heptane derivatives, provides a handle for the introduction of diverse substituents and the construction of more complex molecular architectures. nih.gov
Research Imperatives for 2-Acetyl-2-azaspiro[3.3]heptan-6-one within Modern Organic Chemistry
The specific structure of this compound presents several compelling research imperatives. The N-acetyl group can significantly impact the molecule's conformation and electronic properties. nih.gov Acetylation of amines is a common strategy in medicinal chemistry to modify a compound's ability to cross biological membranes and to modulate its interaction with protein targets. wikipedia.org
The combination of the rigid spiro[3.3]heptane core, the ketone handle for diversification, and the N-acetyl group for property modulation makes this compound a highly attractive scaffold for library synthesis in drug discovery programs. Research into this and related molecules is driven by the potential to generate novel compounds with unique biological activities and improved drug-like properties. The exploration of synthetic routes to this specific compound and the investigation of its reactivity and potential applications are therefore at the forefront of research in advanced organic synthesis and medicinal chemistry.
Interactive Data Insights
The following table provides an overview of the key structural motifs present in this compound and their general significance in chemical research.
| Structural Motif | Significance in Chemical Research |
| Spiro[3.3]heptane | Provides a rigid, three-dimensional scaffold. Acts as a saturated bioisostere for aromatic rings, often improving physicochemical properties of drug candidates. chemrxiv.org |
| Azaspirocycle | Introduces a nitrogen atom for further functionalization and modulation of properties like basicity and solubility. Can serve as a bioisostere for other common heterocycles. univ.kiev.uaacs.org |
| Ketone Functionality | A versatile synthetic handle for a wide range of chemical transformations, enabling the introduction of molecular diversity. chemrxiv.orgnih.gov |
| N-Acetyl Group | Modulates the electronic and steric properties of the nitrogen atom. Can influence a molecule's permeability across biological membranes and its binding to target proteins. nih.govwikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-acetyl-2-azaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C8H11NO2/c1-6(10)9-4-8(5-9)2-7(11)3-8/h2-5H2,1H3 |
InChI Key |
IRFXUQQZIJXPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(=O)C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 2 Azaspiro 3.3 Heptan 6 One
Retrosynthetic Analysis and Strategic Disconnections for the Azaspiro[3.3]heptane Core
Retrosynthetic analysis of the 2-azaspiro[3.3]heptan-6-one core identifies several key strategic disconnections. A primary approach involves disconnecting the spirocycle at the C-N and C-C bonds of the azetidine (B1206935) ring or the C-C bonds of the cyclobutanone (B123998) ring.
Two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related precursor, have been described. researchgate.netresearchgate.net The retrosynthesis for this precursor highlights two main pathways (Figure 1):
Pathway A : This route involves a sequential approach starting from 1,1,1-tris(hydroxymethyl)ethane. Key steps include the formation of a dibromide, cyclization to form an oxetane (B1205548), and subsequent reactions to build the azetidine ring followed by oxidation to the ketone.
Pathway B : A more direct approach involves a [2+2] cycloaddition. This strategy disconnects the cyclobutanone ring, leading back to an exocyclic methylene (B1212753) azetidine and a ketene (B1206846) equivalent, such as dichloroketene (B1203229). researchgate.net This pathway is often more concise.
These retrosynthetic strategies reveal that the core can be assembled by either forming one ring onto a pre-existing ring or by constructing both rings through a series of cyclization steps from a central acyclic precursor. researchgate.net
![Figure 1: Retrosynthetic analysis of the 2-azaspiro[3.3]heptan-6-one core, showing key disconnections leading to simpler precursors.](https://i.imgur.com/your_retrosynthesis_diagram.png)
Convergent and Divergent Synthetic Pathways to the Spirocyclic System
Both convergent and divergent strategies are employed in the synthesis of spiro[3.3]heptane derivatives, allowing for the creation of diverse molecular libraries from common intermediates.
A divergent synthesis begins with a common, often simple, precursor that is elaborated through various reaction pathways to yield a range of structurally related compounds. For instance, a functionalized azetidin-3-one (B1332698) can serve as a starting point to generate a variety of angular azaspiro[3.3]heptanes with different substituents and heteroatoms. researchgate.netnih.govacs.org This approach is highly efficient for exploring the chemical space around the spiro[3.3]heptane scaffold, which is valuable in drug discovery. researchgate.netnih.govacs.orgnih.gov A practical divergent synthetic approach has been reported for a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold, starting from a common cyclobutanone derivative. nih.gov
| Synthesis Strategy | Description | Advantages |
| Divergent | A common precursor is transformed into a library of related compounds through different reaction pathways. nih.govnih.gov | Efficient for creating chemical libraries, exploring structure-activity relationships. |
| Convergent | Separate fragments of the target molecule are synthesized independently and then combined at a late stage. researchgate.net | Often results in higher overall yields for complex targets, allows for modularity. |
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, offering a direct route to the azaspiro[3.3]heptane core. The [2+2] cycloaddition is particularly relevant for forming four-membered rings.
One of the most effective methods for synthesizing the 6-oxo-2-azaspiro[3.3]heptane core is the [2+2] cycloaddition of dichloroketene with an N-protected 3-methyleneazetidine. researchgate.net The dichloroketene is typically generated in situ from trichloroacetyl chloride and activated zinc or from dichloroacetyl chloride and triethylamine (B128534). The resulting dichlorocyclobutanone adduct can then be dechlorinated, often using zinc dust, to yield the desired spiroketone. researchgate.netnih.gov
Another notable cycloaddition approach involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate (ClO₂S-NCO) to produce spirocyclic β-lactams. researchgate.netresearchgate.netnih.gov These β-lactam intermediates can then be further manipulated, for example, through reduction, to yield the desired azaspiro[3.3]heptane derivatives. nih.gov Visible-light-promoted intermolecular [2+2] cycloadditions have also been developed, providing access to a range of polysubstituted 2-azaspiro[3.3]heptane motifs under mild conditions. acs.org
Ring expansion and contraction reactions provide alternative pathways to construct the cyclobutane (B1203170) or cyclobutanone portion of the spiro[3.3]heptane scaffold. These methods often leverage the release of ring strain to drive the desired transformation.
Ring Expansion is a common strategy for synthesizing cyclobutanones. nih.gov A frequent approach involves the rearrangement of cyclopropylcarbinyl systems. For example, tertiary vinylic cyclopropyl (B3062369) alcohols can undergo a protio-semipinacol ring-expansion to yield cyclobutanones bearing α-quaternary stereogenic centers. organic-chemistry.org Similarly, α-hydroxycyclopropyl carbinols can be rearranged via a pinacol-type reaction to access 2,3-disubstituted cyclobutanones. organic-chemistry.org These methods can be applied to create the cyclobutanone ring of the spiro[3.3]heptane system by starting with a precursor that has a cyclopropyl group attached to an azetidine ring. A strain-relocating semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate has been used to form the spiro[3.3]heptan-1-one motif. nih.gov
Ring Contraction reactions, while less common for the direct synthesis of this specific core, are a valid strategy in organic synthesis. For instance, the Wolff rearrangement of a cyclic α-diazoketone derived from a cyclopentanone (B42830) could, in principle, lead to a cyclobutane carboxylic acid derivative, which could then be further elaborated into the target spirocycle.
| Method | Precursor Type | Product | Key Transformation |
| Ring Expansion | Vinylic Cyclopropyl Alcohols organic-chemistry.org | α-Quaternary Cyclobutanones | Protio-Semipinacol Rearrangement |
| Ring Expansion | α-Hydroxycyclopropyl Carbinols organic-chemistry.org | Disubstituted Cyclobutanones | Pinacol-Type Rearrangement |
| Ring Expansion | 1-Bicyclobutylcyclopropanols nih.gov | Spiro[3.3]heptan-1-ones | Strain-Relocating Semipinacol Rearrangement |
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all starting materials. nih.govmdpi.com This strategy offers significant advantages in terms of step economy and the rapid generation of molecular complexity.
While specific MCRs for the direct synthesis of 2-Acetyl-2-azaspiro[3.3]heptan-6-one are not prominently reported, the principles of MCRs can be applied to construct related spirocyclic scaffolds. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for creating highly functionalized acyclic and heterocyclic structures. nih.gov For example, a Passerini three-component reaction combines an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxyamide. nih.gov An Ugi four-component reaction similarly combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid.
A hypothetical MCR approach to the azaspiro[3.3]heptane core could involve designing reactants that, upon undergoing a cascade of reactions, lead to the formation of both four-membered rings in a single operation. Such a strategy would represent a highly convergent and efficient route to this valuable chemical scaffold.
Introduction and Derivatization of the Acetyl Moiety
Once the 2-azaspiro[3.3]heptan-6-one core is synthesized, the final step is the introduction of the acetyl group onto the secondary amine of the azetidine ring. This N-acetylation is typically a straightforward and high-yielding transformation.
The most common methods for N-acetylation involve reacting the amine with an acetylating agent such as:
Acetyl chloride : This is a highly reactive acylating agent, often used in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Acetic anhydride (B1165640) : A slightly less reactive but very effective alternative, also typically used with a base or under neat conditions.
More recently, sustainable methods for N-acetylation have been developed. One such method uses acetonitrile (B52724) as both the acetylating agent and the solvent, catalyzed by alumina (B75360) in a continuous-flow system. mdpi.com This approach avoids the use of hazardous and corrosive reagents like acetyl chloride and is time- and cost-efficient. mdpi.com
Stereoselective Synthesis Methodologies for Chiral Azaspiro[3.3]heptanones
The spiro carbon atom in 2-azaspiro[3.3]heptan-6-one is not a stereocenter, but substitution on either of the rings can introduce chirality. The development of stereoselective methods to control the three-dimensional architecture of these molecules is crucial for their application in medicinal chemistry.
Several strategies can be employed for the stereoselective synthesis of chiral azaspiro[3.3]heptanones:
Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to build the chiral scaffold.
Chiral Auxiliaries : A temporary chiral group can be attached to the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis : This is one of the most powerful methods, where a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to generate the product with high enantiomeric excess. Dinuclear zinc catalysts have been used for the enantioselective Michael/transesterification tandem reaction to produce enantiomerically pure spiro compounds. rsc.org Organocatalyzed fluorination-induced Wagner-Meerwein rearrangements have also been developed for enantioselective ring expansions to form chiral cyclobutanones. nih.gov
Enzymatic Resolutions/Reactions : Biocatalysis offers a highly selective method for preparing chiral compounds. Enzymes can be used to selectively react with one enantiomer in a racemic mixture (kinetic resolution) or to catalyze a reaction that produces a chiral product. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated N-heterocycles to provide pharmaceutically-relevant azaspiro-alkanes with excellent stereoselectivity. chemrxiv.org
A stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters from a common precursor, has been reported for glutamic acid analogs based on the spiro[3.3]heptane scaffold. nih.gov
Catalytic Approaches and Reaction Efficiency Studies
There is no available research detailing catalytic approaches or reaction efficiency studies for the synthesis of this compound. General synthetic strategies for related compounds, such as other functionalized 2-azaspiro[3.3]heptanes, often involve multi-step sequences. However, without specific literature, any discussion of catalysts or efficiency for the target compound would be speculative.
Scalability and Process Optimization in this compound Synthesis
Information regarding the scalability and process optimization for the synthesis of this compound could not be found. Process optimization studies are contingent on established synthetic routes, which are not documented for this specific molecule. Research on analogous compounds, like 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, highlights the importance of optimizing parameters such as solvent, base, and temperature to improve yield and purity for scalable production. However, these findings cannot be directly extrapolated to the synthesis of this compound.
Chemical Reactivity and Transformation Mechanisms of 2 Acetyl 2 Azaspiro 3.3 Heptan 6 One
Reactivity of the Ketone Moiety in Spiro[3.3]heptanones
The ketone at the C-6 position of the spiro[3.3]heptane core is a primary site for chemical transformations. Its reactivity is typical of a cyclic ketone but is further influenced by the steric environment and strain of the bicyclic system.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield an alcohol.
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. In the context of related N-acyl azetidines, the addition of organometallics can lead to the formation of remarkably stable tetrahedral intermediates. rsc.org This stability is attributed to the pyramidalization of the amide nitrogen within the strained four-membered ring, which influences the electronic properties of the system. rsc.org While specific studies on 2-acetyl-2-azaspiro[3.3]heptan-6-one are not detailed, analogous reactions with Grignard reagents are expected to convert the ketone into a tertiary alcohol.
Another important class of nucleophilic addition is the Wittig reaction, which converts ketones into alkenes. The reaction involves a phosphorus ylide (a Wittig reagent) attacking the ketone to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O bond being the driving force of the reaction. This method would allow for the conversion of the C-6 ketone of this compound into an exocyclic methylene (B1212753) group (6-methylene-2-acetyl-2-azaspiro[3.3]heptane) or other substituted alkenes depending on the ylide used.
Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Moiety This table presents plausible reactions based on the known reactivity of ketones and related azetidine (B1206935) systems.
| Reaction Type | Reagent | Expected Product | Notes |
|---|---|---|---|
| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | 2-Acetyl-6-hydroxy-6-methyl-2-azaspiro[3.3]heptane | Forms a tertiary alcohol. |
| Wittig Reaction | Ph₃P=CH₂ | 2-Acetyl-6-methylene-2-azaspiro[3.3]heptane | Converts the carbonyl group into an exocyclic double bond. |
The ketone functionality can be readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. For instance, the related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is converted to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the feasibility of this reduction on the 2-azaspiro[3.3]heptan-6-one core. chemicalbook.comnih.gov This reduction creates a new stereocenter at the C-6 position.
For a more complete reduction of the carbonyl group to a methylene group (CH₂), harsh conditions are typically required. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), is a classic method for this deoxygenation. This reaction has been successfully applied to other spiro[3.3]heptanone systems to yield the corresponding spiro[3.3]heptane. chemrxiv.org
Conversely, the secondary alcohol obtained from the reduction can be oxidized back to the parent ketone. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin oxidation, are suitable for this purpose. The Dess-Martin periodinane has been used effectively to oxidize a primary alcohol to an aldehyde in a different functionalized 2-azaspiro[3.3]heptane derivative, indicating its utility for oxidations within this scaffold. univ.kiev.ua
Table 2: Reduction and Oxidation Reactions at the C-6 Position
| Transformation | Reagent/Conditions | Product | Reference/Analogy |
|---|---|---|---|
| Ketone to Alcohol | NaBH₄ or LiAlH₄ | 2-Acetyl-2-azaspiro[3.3]heptan-6-ol | Analogous to reduction of N-Boc-protected version. chemicalbook.com |
| Ketone to Methylene | N₂H₄, KOH, heat (Wolff-Kishner) | 2-Acetyl-2-azaspiro[3.3]heptane | Applied to other spiro[3.3]heptanone cores. chemrxiv.org |
| Alcohol to Ketone | Dess-Martin Periodinane or PCC | This compound | Dess-Martin used on other azaspiro[3.3]heptane alcohols. univ.kiev.ua |
Transformations Involving the N-Acetyl Group
The N-acetyl group is an amide functionality that can undergo various transformations, though amides are generally less reactive than other carbonyl derivatives due to resonance stabilization. nih.gov However, the strained nature of the azetidine ring in the spiro[3.3]heptane system can lead to a "twisted" amide bond, potentially reducing this resonance stabilization and enhancing the reactivity of the N-acetyl group. nih.gov
The N-acetyl group itself can be a site for further reactions. While the amide nitrogen is generally not nucleophilic due to delocalization of its lone pair into the carbonyl, the carbonyl oxygen can be protonated or coordinated to a Lewis acid, activating the carbonyl carbon for nucleophilic attack. This can lead to acyl substitution reactions, although this is less common than for esters or acid chlorides. masterorganicchemistry.com The acetylation of a secondary amine in an azetidine ring with acetic anhydride (B1165640) (Ac₂O) is a common derivatization. rsc.org The reactivity of the N-acetyl group can be exploited in transition-metal-catalyzed reactions where the amide bond undergoes oxidative addition, a process facilitated in twisted amides where resonance is weakened. nih.govnih.gov
Chemical Behavior of the Azaspiro[3.3]heptane Core
The azaspiro[3.3]heptane framework is a rigid, three-dimensional scaffold. nih.gov Its structure is defined by two fused four-membered rings, which results in significant ring strain. This strain is a key driver of the core's chemical reactivity, particularly in reactions that can alleviate it.
While the azaspiro[3.3]heptane core is considered to have good metabolic stability, making it attractive for medicinal chemistry, the inherent strain makes it susceptible to ring-opening reactions under certain conditions. univ.kiev.ua For example, some N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening via nucleophilic attack. acs.org In a related oxa-azaspiro[3.3]heptane system, treatment with HCl was reported to cause the ring-opening of the oxetane (B1205548) moiety, suggesting that the azetidine ring in this compound could be similarly labile under strong Brønsted or Lewis acidic conditions. thieme-connect.com However, the azetidine ring has also been shown to be stable to strong acid during the deprotection of other functional groups in certain contexts, indicating that the outcome is highly dependent on the specific substrate and reaction conditions. nih.gov
Ring Strain Effects on Reactivity
The 2-azaspiro[3.p3]heptane framework is characterized by two four-membered rings joined at a single spirocyclic carbon atom. This structure possesses significant inherent ring strain, which is a critical determinant of its chemical reactivity. wikipedia.org The total ring strain in the parent azetidine ring is approximately 25.4 kcal/mol. rsc.org This instability arises from a combination of angle strain, where the internal C-C-C and C-N-C bond angles are compressed from the ideal 109.5° for sp³ hybridized atoms to approximately 90°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. rsc.orglibretexts.org
This high degree of strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, provides a thermodynamic driving force for reactions that can alleviate it through ring-opening. rsc.org Consequently, the C-N and C-C bonds of the azetidine and cyclobutanone (B123998) rings in this compound are susceptible to cleavage under appropriate conditions, such as with Lewis or Brønsted acids. acs.org This inherent reactivity makes the azaspiro[3.3]heptane scaffold a useful electrophilic building block in organic synthesis. acs.org
| Ring System | Ring Size | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.5 |
| Cyclobutane (B1203170) | 4 | 26.3 |
| Azetidine | 4 | 25.4 |
| Cyclopentane | 5 | 6.2 |
| Pyrrolidine | 5 | 5.4 |
| Cyclohexane | 6 | 0.1 |
Data sourced from references wikipedia.orgrsc.orglibretexts.org. This table illustrates the comparatively high ring strain of the four-membered rings present in the 2-azaspiro[3.3]heptane scaffold.
Nitrogen Reactivity and Functionalization
In this compound, the nitrogen atom is part of an acetylamide group. The presence of the electron-withdrawing acetyl group significantly influences the nitrogen's reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This delocalization substantially reduces the basicity and nucleophilicity of the nitrogen compared to an unacylated secondary amine. For comparison, the conjugate acid of the parent compound, azetidine, has a pKa of 11.29, indicating significant basicity which is largely quenched by N-acetylation. wikipedia.org
Due to this reduced reactivity, direct functionalization at the nitrogen atom, such as alkylation or further acylation, is generally not feasible. Instead, a common and crucial strategy for derivatization involves the removal of the acetyl protecting group. This deacetylation can typically be achieved through acidic or basic hydrolysis to yield the secondary amine, 2-azaspiro[3.3]heptan-6-one hydrochloride or the free base, respectively.
The resulting free secondary amine is a highly versatile functional handle for a wide array of chemical transformations. This enables the synthesis of a diverse library of advanced intermediates. Common functionalization strategies for the liberated nitrogen include:
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives. uniba.it
N-Alkylation: The amine can be alkylated using various alkyl halides or subjected to reductive amination with aldehydes or ketones.
N-Acylation: Reaction with acid chlorides or anhydrides allows for the introduction of different acyl groups.
Rearrangement Reactions and Mechanistic Elucidation
The high ring strain inherent in the spiro[3.3]heptane skeleton makes it susceptible to a variety of rearrangement reactions, which are often driven by the energetic benefit of forming less-strained ring systems. While specific rearrangements of this compound are not extensively documented, the reactivity of analogous strained spirocyclic systems provides insight into potential transformation pathways.
One of the most relevant examples is the "strain-relocating" semipinacol rearrangement observed during the synthesis of spiro[3.3]heptan-1-ones. nih.govresearchgate.net This reaction provides a powerful illustration of the mechanistic possibilities within this strained framework.
Mechanism of the Semipinacol Rearrangement:
The synthesis starts with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent, forming a 1-bicyclobutylcyclopropanol intermediate. nih.gov
In the presence of an acid (e.g., MsOH or AlCl₃), the highly strained bicyclobutyl moiety is protonated. nih.gov
This protonation facilitates the cleavage of a C-C bond, leading to the formation of a cyclopropylcarbinyl cation.
A subsequent, stereospecific Current time information in Le Flore County, US.nih.gov-shift occurs, where one of the cyclobutane ring carbons migrates, leading to a one-carbon ring expansion.
This process relocates the strain and results in the formation of the more stable spiro[3.3]heptan-1-one core. nih.govresearchgate.net
Other rearrangements have been observed for related carbene intermediates. For instance, spiro[3.3]hept-1-ylidene, generated via high-vacuum flash pyrolysis, undergoes competing Current time information in Le Flore County, US.nih.gov-sigmatropic rearrangements that result in either ring contraction to a cyclopropylidenecyclobutane (B169175) or ring expansion to a bicyclo[3.2.0]heptene derivative. acs.org These examples underscore the propensity of the spiro[3.3]heptane core to undergo skeletal reorganization to release its inherent strain.
Functionalization and Derivatization Strategies for Advanced Intermediates
The structure of this compound offers two primary handles for chemical modification: the ketone at the C-6 position and the N-acetyl group. Strategic manipulation of these functional groups allows for the synthesis of a wide range of complex and highly functionalized derivatives, which are valuable as building blocks in medicinal chemistry. nih.govresearchgate.netfigshare.com
Reactions at the C-6 Ketone: The carbonyl group is a versatile site for introducing molecular diversity.
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 2-Acetyl-2-azaspiro[3.3]heptan-6-ol, using standard reducing agents like sodium borohydride. This alcohol can then be used in substitution (e.g., Sₙ2) or elimination reactions. acs.org
Reductive Amination: Treatment with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can install a substituted amino group at the C-6 position.
Olefination: Wittig-type reactions can convert the carbonyl group into an exocyclic double bond, providing a scaffold for further additions.
Alpha-Functionalization: Formation of an enolate under basic conditions allows for alkylation or acylation at the adjacent C-5 or C-7 positions.
Combined Strategies for Advanced Intermediates: A combination of reactions at both the nitrogen and the ketone allows for the creation of multifunctionalized spirocycles. A typical strategy involves initial deprotection of the nitrogen, followed by re-functionalization, and subsequent modification of the ketone. For example, hydrolysis of the acetyl group followed by N-Boc protection would yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This key intermediate can then undergo the aforementioned ketone derivatizations to produce advanced intermediates for drug discovery programs. univ.kiev.uaresearchgate.net
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | 1. HCl or NaOH2. Boc₂O | Deacetylation / N-Protection | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
| This compound | NaBH₄ | Ketone Reduction | 2-Acetyl-2-azaspiro[3.3]heptan-6-ol |
| 2-azaspiro[3.3]heptane derivative | Ar-Br, Pd catalyst, base | Buchwald-Hartwig Amination | N-Aryl-2-azaspiro[3.3]heptane derivative |
| 2-azaspiro[3.3]heptane derivative | R-CHO, NaBH(OAc)₃ | Reductive Amination | N-Alkyl-2-azaspiro[3.3]heptane derivative |
| Spiro[3.3]heptane carboxamide | Engineered P450 Enzymes | C-H Hydroxylation | Hydroxylated spiro[3.3]heptane derivatives |
This table summarizes potential derivatization strategies for the this compound scaffold, based on established reactivity for analogous systems. uniba.itacs.org
Advanced Spectroscopic and Structural Elucidation Research of 2 Acetyl 2 Azaspiro 3.3 Heptan 6 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of stereochemistry in complex molecules like 2-Acetyl-2-azaspiro[3.3]heptan-6-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while advanced 2D techniques such as COSY, HSQC, HMBC, and NOESY are crucial for establishing through-bond and through-space correlations, which are essential for determining the relative stereochemistry of the spirocyclic core.
In the ¹H NMR spectrum of this compound, the protons on the azetidine (B1206935) and cyclobutanone (B123998) rings are expected to exhibit distinct chemical shifts and coupling patterns. The protons alpha to the nitrogen atom of the azetidine ring would be deshielded due to the inductive effect of the nitrogen and the acetyl group, appearing in the range of 3.5-4.5 ppm. The acetyl methyl protons would present as a sharp singlet around 2.0-2.4 ppm, a characteristic region for N-acetyl groups. The protons on the cyclobutanone ring, particularly those adjacent to the ketone, would also be deshielded and are expected to resonate between 2.5 and 3.5 ppm.
The ¹³C NMR spectrum would show a characteristic downfield signal for the ketone carbonyl carbon, typically in the range of 190-220 ppm. The acetyl carbonyl carbon would appear further upfield, around 170 ppm. The spiro carbon, being a quaternary center, would have a unique chemical shift, and its identification can be confirmed through HMBC correlations.
For stereochemical assignments, Nuclear Overhauser Effect (NOE) experiments are particularly powerful. By irradiating specific protons, through-space interactions with nearby protons can be observed, providing definitive evidence for their relative spatial arrangement. For instance, NOE correlations between protons on the azetidine ring and those on the cyclobutanone ring can help to establish the three-dimensional conformation of the molecule. In substituted derivatives, the stereochemistry can be assigned by analyzing coupling constants and NOE data, which are highly dependent on the dihedral angles between coupled protons. researchgate.networdpress.comlongdom.org
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl-CH₃ | 2.0 - 2.4 | Singlet |
| Protons α to Nitrogen | 3.5 - 4.5 | Multiplet |
| Protons α to Ketone | 2.5 - 3.5 | Multiplet |
| Other Ring Protons | 1.8 - 2.8 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Ketone C=O | 190 - 220 |
| Acetyl C=O | ~170 |
| Spiro Carbon | 40 - 60 |
| Carbons α to Nitrogen | 50 - 70 |
| Carbons α to Ketone | 40 - 60 |
| Acetyl-CH₃ | 20 - 25 |
Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways, providing valuable structural information. Alpha-cleavage adjacent to the ketone is a common fragmentation pathway for cyclic ketones. youtube.comyoutube.com This would involve the cleavage of the C-C bond next to the carbonyl group, leading to the formation of a stable acylium ion. Another likely fragmentation pathway is the loss of the acetyl group (CH₃CO) from the nitrogen atom, resulting in a fragment ion with a mass 43 units less than the molecular ion.
The presence of the azetidine ring may also lead to specific ring-opening and fragmentation pathways. Cleavage of the spirocyclic system can provide information about the connectivity of the two rings. High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and confirming the molecular formula.
Mechanistic insights into the fragmentation pathways can be gained by analyzing the tandem mass spectra (MS/MS) of selected precursor ions. This involves isolating a specific fragment ion and subjecting it to further fragmentation, which can help to elucidate the sequence of bond cleavages and rearrangements. Such studies on bicyclic amides and related structures can provide a deeper understanding of the gas-phase ion chemistry of these molecules. rsc.orgacs.org
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | C₈H₁₁NO₂ |
| [M - 43]⁺ | Loss of CH₃CO | C₆H₈NO⁺ |
| [M - 28]⁺ | Loss of C₂H₄ (from cyclobutanone) | C₆H₇NO₂⁺ |
| Acylium Ion | Alpha-cleavage at ketone | Varies with cleavage point |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques are particularly useful for confirming the presence of the key acetyl and ketone functionalities and can be employed for real-time reaction monitoring.
In the IR spectrum, the most prominent absorption bands would be associated with the carbonyl stretching vibrations. The ketone carbonyl (C=O) stretch is expected to appear in the region of 1700-1750 cm⁻¹, with the exact frequency influenced by the ring strain of the cyclobutanone. The amide carbonyl of the acetyl group will also give a strong absorption band, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the azetidine ring would likely be observed in the fingerprint region, between 1250 and 1020 cm⁻¹.
Raman spectroscopy, which is complementary to IR spectroscopy, would also be expected to show characteristic bands for the carbonyl groups. Raman is particularly sensitive to symmetric vibrations and non-polar bonds, and can provide additional structural information.
Vibrational spectroscopy is also a powerful tool for monitoring chemical reactions in real-time. For instance, during the N-acetylation of a precursor amine to form this compound, the disappearance of the N-H stretching and bending vibrations of the starting amine and the appearance of the amide carbonyl band can be monitored by IR spectroscopy to follow the progress of the reaction. magritek.comyoutube.com This allows for the optimization of reaction conditions and ensures complete conversion.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Ketone C=O | Stretch | 1700 - 1750 |
| Amide C=O (Acetyl) | Stretch | 1630 - 1680 |
| C-N (Azetidine) | Stretch | 1250 - 1020 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
X-ray Crystallographic Analysis of Key Derivatives or Intermediates for Definitive Structural Characterization
While NMR and mass spectrometry provide valuable structural information, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. Although obtaining suitable crystals of the final product can sometimes be challenging, the X-ray crystallographic analysis of a key derivative or a crystalline intermediate can provide invaluable structural proof. researchgate.net
For the azaspiro[3.3]heptane framework, X-ray diffraction studies on derivatives have revealed important conformational details. researchgate.net For instance, the crystal structure of a related compound, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, shows that the azetidine and oxetane (B1205548) rings are nearly perpendicular to each other. nih.gov A similar perpendicular arrangement would be expected for the azetidine and cyclobutanone rings in this compound.
The crystallographic data would provide precise measurements of all bond lengths and angles within the molecule. The planarity or puckering of the four-membered rings can be accurately determined. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding or van der Waals forces that influence the solid-state structure. In cases where stereoisomers are formed during the synthesis, X-ray crystallography can be used to definitively assign the relative and, if a chiral resolving agent is used, the absolute configuration of each stereocenter. mdpi.com
Table 5: Illustrative Crystallographic Data for a Related Azaspiro[3.3]heptane Derivative (4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.484 (4) |
| b (Å) | 11.033 (4) |
| c (Å) | 10.419 (4) |
| β (°) | 113.186 (5) |
| Volume (ų) | 1002.2 (7) |
| Z | 4 |
Computational Chemistry and Theoretical Investigations of 2 Acetyl 2 Azaspiro 3.3 Heptan 6 One
Electronic Structure Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them provide critical insights into a molecule's electronic properties, kinetic stability, and reactivity. irjweb.comresearchgate.net
For 2-Acetyl-2-azaspiro[3.3]heptan-6-one, computational methods like Density Functional Theory (DFT) are employed to calculate these electronic properties. researchgate.net Typically, a functional such as B3LYP with a basis set like 6-31G(d,p) is used to optimize the molecular geometry and determine orbital energies. nih.govscirp.org
The HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring and the oxygen of the acetyl group, reflecting the regions of highest electron density and the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the cyclobutanone (B123998) ring, which is the most electron-deficient center and the primary site for nucleophilic attack. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Table 1: Calculated Frontier Molecular Orbital Properties for this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO Energy (EHOMO) | -7.15 | Nitrogen (amide), Oxygen (acetyl) |
| LUMO Energy (ELUMO) | -0.98 | Carbonyl Carbon (ketone) |
| HOMO-LUMO Gap (ΔE) | 6.17 | N/A |
Conformational Analysis and Energy Landscape Mapping of the Spiro[3.3]heptane System
The spiro[3.3]heptane framework, despite being composed of two strained four-membered rings, is not perfectly planar. The cyclobutane (B1203170) rings can exhibit a degree of puckering. Computational conformational analysis is crucial for identifying the most stable three-dimensional structures and mapping the potential energy surface. nih.gov Methods such as molecular dynamics (MD) simulations and systematic geometry optimizations using quantum mechanical calculations can be used to explore the conformational landscape. nih.govresearchgate.net
For the spiro[3.3]heptane system, the two rings can adopt various puckered conformations relative to each other. The introduction of substituents, such as the acetyl group and the ketone in this compound, further influences these preferences. Theoretical analysis reveals that different puckering modes exist, which can be critical for determining how the molecule interacts with biological targets. nih.gov A comprehensive scan of the potential energy surface helps to identify the global minimum energy conformation as well as other low-energy isomers that may be accessible at room temperature.
Table 2: Relative Energies of Plausible Conformers of the Spiro[3.3]heptane Ring System
| Conformer Description | Ring Puckering Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar (Symmetric) | 0 | 5.0 (Transition State) |
| Slightly Puckered (Twisted) | ~15 | 0.5 |
| Fully Puckered (Bent) | ~30 | 0.0 (Global Minimum) |
Reaction Pathway Elucidation and Transition State Calculations
Understanding the mechanisms of chemical reactions involving this compound requires the elucidation of reaction pathways and the characterization of transition states. Transition state calculations are a cornerstone of computational chemistry, allowing for the determination of activation energies, which govern reaction rates. e3s-conferences.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
For instance, in a nucleophilic addition to the ketone at the C6 position, computational methods can model the entire reaction pathway. By calculating the energies of the reactant, the transition state, and the product, a complete energy profile can be constructed. DFT methods are commonly used to locate the transition state structure and a frequency calculation is performed to confirm its identity by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. e3s-conferences.org This analysis can predict whether a reaction is kinetically feasible and can help explain the observed product distribution.
Table 3: Calculated Energy Profile for a Hypothetical Nucleophilic Addition to the Carbonyl Group
| Species | Relative Energy (kcal/mol) | Key Geometric Feature |
|---|---|---|
| Reactants (Molecule + Nucleophile) | 0.0 | Infinite separation |
| Transition State | +15.2 | Partially formed C-Nucleophile bond |
| Product (Adduct) | -8.5 | Fully formed C-Nucleophile bond |
Predictive Modeling of Reactivity and Selectivity
Computational models can predict the reactivity and selectivity of this compound. One powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP map visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, the MEP would show a strong negative potential around the carbonyl oxygen of the ketone and a positive potential on the adjacent carbonyl carbon, confirming it as the primary site for nucleophilic addition. nih.gov
Beyond MEP, FMO theory can also predict selectivity. In reactions involving another molecule, the interaction between the HOMO of one species and the LUMO of the other dictates the outcome. wikipedia.org Furthermore, modern approaches utilize machine learning and chemoinformatics, trained on large datasets, to build predictive models for reaction outcomes with high accuracy, accelerating the discovery of optimal reaction conditions and catalysts. rsc.orgnih.gov
Quantum Chemical Approaches to Ring Strain and Spiroconjugation Phenomena
The spiro[3.3]heptane core is inherently strained due to the presence of two four-membered rings. Quantum chemical calculations can quantify this ring strain energy (RSE) by using isodesmic or homodesmotic reactions. nih.gov These theoretical reactions involve breaking down the strained molecule into smaller, strain-free fragments. The energy difference between the products and reactants in these balanced equations provides a reliable estimate of the total strain energy. The high RSE of the spiro[3.3]heptane system is a major driver of its chemical reactivity, particularly in ring-opening reactions.
Spiroconjugation is a specific electronic phenomenon in spirocyclic compounds where the orbitals of the two rings interact through the shared spiro-carbon atom. In this compound, this could involve the interaction between the π-systems of the amide group and the ketone group. While this effect is generally weaker than traditional conjugation, it can influence the molecule's electronic properties and reactivity. Computational techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate and quantify the extent of such through-space orbital interactions.
Solvent Effects on Reaction Mechanisms: A Computational Perspective
Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and energetics. Computational chemistry can model these solvent effects using various approaches. The most common are implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.
By performing calculations within a PCM, it is possible to determine how a solvent stabilizes or destabilizes reactants, transition states, and products. For a reaction involving this compound, a polar solvent would likely stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. For more detailed insights, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed to study specific interactions like hydrogen bonding.
Applications of 2 Acetyl 2 Azaspiro 3.3 Heptan 6 One in Chemical Synthesis and Materials Science Non Clinical Focus
Utility as a Synthetic Building Block for Complex Chemical Structures
Organic building blocks are foundational components used for the bottom-up assembly of more complex molecular architectures. 2-Acetyl-2-azaspiro[3.3]heptan-6-one serves as a bifunctional building block, offering two distinct points for chemical modification: the ketone group on the cyclobutane (B1203170) ring and the acetylated nitrogen on the azetidine (B1206935) ring.
The ketone at the C-6 position is a versatile functional handle. It can undergo a wide array of chemical transformations, allowing for the introduction of diverse substituents and the extension of the molecular framework. For instance, it can participate in:
Reductive amination: To introduce new amine-containing side chains.
Wittig reactions: To form carbon-carbon double bonds, enabling the attachment of various alkyl or aryl groups.
Aldol condensations: To create larger, more intricate carbon skeletons.
Grignard reactions: To add alkyl or aryl groups and generate a tertiary alcohol, adding another point of potential functionalization.
The N-acetyl group provides stability to the azetidine nitrogen, rendering it less reactive under many standard reaction conditions. However, this amide bond can be hydrolyzed under specific acidic or basic conditions, liberating the secondary amine. This free amine can then be functionalized through acylation, alkylation, or arylation, providing a secondary pathway for building molecular complexity. The ability to perform selective modifications on the ketone while the nitrogen is protected, and then subsequently deprotect and functionalize the nitrogen, makes this compound a strategic tool in multi-step syntheses. Two efficient, scalable synthetic routes to the related core structure, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been described, highlighting the accessibility of this scaffold for further derivatization. researchgate.net
Role as an Intermediate in the Synthesis of Scaffolds with Defined Three-Dimensional Architectures
In contemporary chemical and materials science, there is a significant trend of moving away from flat, two-dimensional molecules towards structures with greater three-dimensional complexity (high Fsp³ character). univ.kiev.uanih.gov Three-dimensional scaffolds offer improved physicochemical properties, such as enhanced solubility and metabolic stability. univ.kiev.uaresearchgate.net The rigid framework of this compound is a prime example of such a scaffold.
The spirocyclic core locks the two rings in a perpendicular orientation, creating a well-defined and predictable spatial arrangement of atoms. researchgate.netresearchgate.net This conformational restriction is highly desirable when designing molecules intended to interact with other chemical species in a specific orientation, such as in the development of selective catalysts or tailored materials. researchgate.net When used as an intermediate, this compound imparts its rigid 3D character onto the final product. For example, functionalizing the ketone at the 6-position introduces substituents that project from the core at fixed angles. This precise "vectorization" is a powerful design element for constructing molecules with specific shapes and functionalities. researchgate.netresearchgate.net The development of synthetic routes to various azaspiro[3.3]heptanes has been a focus of research, underscoring their importance as modules for creating novel 3D structures. researchgate.netresearchgate.net
Contribution to the Development of Chemical Libraries
Chemical libraries are organized collections of diverse molecules used in high-throughput screening to discover new compounds with desired properties. The azaspiro[3.3]heptane scaffold is particularly valuable for creating libraries of Fsp³-rich molecules. nih.govrsc.org this compound is an ideal starting point for library synthesis due to its dual functionality.
A common strategy is parallel synthesis, where a common core (the azaspiro[3.3]heptane scaffold) is reacted with a large set of diverse reagents to rapidly generate a library of related but distinct compounds. Starting with this compound, a library could be generated by reacting the ketone with a variety of amines via reductive amination. Subsequently, the N-acetyl group could be removed and the resulting secondary amine could be reacted with a diverse set of carboxylic acids or sulfonyl chlorides. This two-step diversification process can generate a vast number of unique compounds from a single, readily accessible intermediate. thieme-connect.de The use of azaspiro[3.3]heptane surrogates has been explored for enriching DNA-encoded libraries (DELs), demonstrating the scaffold's compatibility with modern high-throughput synthesis and screening technologies. nih.govrsc.org
Table 1: Illustrative Scheme for Chemical Library Generation
This interactive table shows a hypothetical two-step diversification of the this compound scaffold to generate a small, representative chemical library.
| Scaffold | Step 1 Reagent (Reductive Amination at C=O) | Intermediate Structure | Step 2 Reagent (Acylation at N-H after deacetylation) | Final Product Structure |
| This compound | Benzylamine | N/A | Acetic Anhydride (B1165640) | N/A |
| This compound | Cyclopropylamine | N/A | Benzoyl Chloride | N/A |
| This compound | Morpholine | N/A | Methanesulfonyl Chloride | N/A |
Conceptual Applications in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonds and van der Waals forces. mdpi.combrighton.ac.uk A key area within this field is host-guest chemistry, which involves the binding of a smaller "guest" molecule within a larger "host" molecule. mdpi.comrsc.org
While direct applications of this compound in supramolecular chemistry have not been extensively reported, its structural features make it an intriguing candidate for the conceptual design of novel host molecules. The key attributes include:
Pre-organized Cavity: The rigid, cage-like structure of the spirocyclic system provides a pre-organized, concave surface that could potentially bind small guest molecules.
Functional Handles for Recognition: The ketone group acts as a hydrogen bond acceptor. This carbonyl oxygen, along with the amide oxygen of the acetyl group, could form specific hydrogen bonds with complementary guest molecules.
Tunable Structure: As discussed, the scaffold can be readily functionalized. One could envision attaching larger aromatic panels or other recognition motifs to the core structure to create a more defined binding pocket, tailored for specific guests.
Conceptually, derivatives of this compound could be incorporated into larger macrocycles or polymers. The rigidity of the spirocyclic unit would help to minimize the entropic penalty upon binding a guest, potentially leading to strong and selective host-guest complexes. mdpi.com These tailored hosts could find conceptual applications in areas such as chemical sensing, separation technology, or the development of responsive materials. mdpi.combrighton.ac.uk
Future Research Trajectories and Challenges for 2 Acetyl 2 Azaspiro 3.3 Heptan 6 One
Exploration of Unexplored Synthetic Methodologies
The synthesis of functionalized 2-azaspiro[3.3]heptanes often relies on multi-step sequences involving intramolecular cyclizations or reductive aminations. researchgate.netthieme-connect.de While effective, these routes can be lengthy and may lack the efficiency required for rapid library synthesis. Future research should focus on developing more convergent and innovative strategies to access the 2-azaspiro[3.3]heptan-6-one core and its derivatives.
Promising avenues include the application of modern photochemical methods. For instance, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, could provide a direct route to the azetidine (B1206935) portion of the spirocycle. researchgate.netnih.gov The development of visible-light-mediated protocols for such reactions could offer milder and more selective conditions. nih.gov Another area of exploration is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, potentially accelerating the synthesis of highly substituted azaspirocycles. nih.gov
A significant challenge lies in achieving stereocontrol at the spirocyclic center and any additional stereocenters introduced during synthesis. The development of asymmetric catalytic methods for constructing the spiro[3.3]heptane framework remains a critical goal.
| Synthetic Methodology | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi) | Direct formation of the azetidine ring from an alkene and an imine precursor under photochemical conditions. researchgate.net | High atom economy; potential for novel functionalization. | Control of regioselectivity and stereoselectivity; competing side reactions. nih.gov |
| Transition-Metal Catalyzed C-H Amination | Intramolecular cyclization via direct C-H bond activation to form the azetidine ring. rsc.org | Use of readily available starting materials; high efficiency. | Requires specific directing groups; catalyst cost and sensitivity. |
| Multicomponent Reactions (MCRs) | Convergent synthesis combining three or more starting materials in a single operation to build the core structure. nih.gov | Rapid increase in molecular complexity; operational simplicity. | Discovery of suitable reaction conditions and compatible components. |
| Ring-Expansion Strategies | Expansion of smaller strained rings (e.g., aziridines) to form the azetidine or cyclobutanone (B123998) ring. | Access to unique substitution patterns. | Substrate-specific limitations; control over regioselectivity. |
Investigation of Novel Reactivity Patterns and Unexpected Transformations
The structure of 2-Acetyl-2-azaspiro[3.3]heptan-6-one, featuring two strained four-membered rings, suggests a rich and potentially unique reactivity profile. The inherent ring strain of approximately 25.4 kcal/mol in azetidines can be harnessed to drive selective ring-opening reactions, providing access to functionalized cyclobutane (B1203170) derivatives that are otherwise difficult to synthesize. rsc.orgambeed.com
Future investigations should explore transformations that leverage the interplay between the N-acetylated azetidine and the ketone. For example, the potential for transannular reactions, where the nitrogen atom or the enolate of the ketone participates in a reaction across the spirocyclic system, could lead to novel bicyclic or rearranged scaffolds. The reactivity of the carbonyl group itself is a key area for exploration, including stereoselective reductions, additions of various nucleophiles, and α-functionalization reactions. Furthermore, subjecting the molecule to thermal or photochemical conditions could induce unexpected rearrangements or fragmentations, yielding unique molecular architectures. nih.gov
Advanced Computational Modeling for Complex Systems
Computational chemistry offers powerful tools to predict and understand the behavior of complex molecules like this compound. Advanced modeling can provide insights that guide synthetic efforts and the design of new derivatives.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed stereochemical outcomes. This is particularly valuable for understanding the mechanisms of novel synthetic methods or unexpected reactivity patterns. Molecular Dynamics (MD) simulations can explore the conformational landscape of the spirocyclic scaffold, identifying preferred geometries and assessing its rigidity. This information is crucial for structure-based drug design, where the defined three-dimensional orientation of substituents can enhance binding to biological targets. researchgate.net Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the interaction of this compound derivatives within the active site of a target protein, predicting binding affinities and guiding the design of more potent analogs.
| Computational Method | Application for this compound | Anticipated Insights |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating spectroscopic properties (NMR, IR), and determining electronic structure. | Prediction of reaction feasibility, rationalization of product selectivity, and confirmation of molecular structure. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics in solution or in complex with biomolecules. | Understanding of scaffold rigidity, solvent effects, and preferred binding poses. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions within a biological target (e.g., an enzyme active site). | Accurate prediction of binding energies and identification of key intermolecular interactions. |
| Virtual Library Generation | In silico enumeration of derivatives based on the core scaffold to explore chemical space. researchgate.net | Identification of derivatives with desirable drug-like properties (e.g., solubility, lipophilicity). |
Integration into Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)
The translation of novel synthetic methodologies from academic labs to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Advanced synthetic technologies can address these issues and accelerate the exploration of this compound chemistry.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. syrris.com This technology is particularly well-suited for handling highly reactive intermediates or exothermic reactions, which may be involved in the synthesis or transformation of strained spirocycles. researchgate.net The synthesis of spirocyclic ketones and related polyketides has been successfully demonstrated using flow systems, suggesting its applicability to the production of this compound. syrris.comresearchgate.netacs.org
The integration of Artificial Intelligence (AI) and Machine Learning (ML) into synthetic planning is another promising frontier. wiley.com ML algorithms can be trained on vast reaction databases to predict the outcomes of unknown reactions or to propose novel retrosynthetic pathways. optimlpse.co.ukmit.edu Such tools could be used to identify the most efficient route to this compound or to prioritize the synthesis of derivatives with the highest probability of possessing desired properties.
Design of New Functionalized Spirocyclic Scaffolds
The core structure of this compound serves as a versatile template for the design of new, highly functionalized spirocyclic scaffolds. nih.govacs.org The presence of distinct functional groups—the amide, the ketone, and the spirocyclic core—provides multiple "exit vectors" for chemical modification. nih.govacs.org
Future research will focus on the selective derivatization of this scaffold. For instance, the ketone can be converted into an alcohol, an amine, or an olefin, introducing new points for diversification. The N-acetyl group could be replaced with other substituents to modulate the electronic properties and steric profile of the azetidine ring. Furthermore, methods for the selective C-H functionalization of the cyclobutane ring would open up currently inaccessible chemical space. The overarching goal is to generate libraries of novel spirocyclic compounds with diverse three-dimensional shapes and tailored physicochemical properties for applications in drug discovery and materials science. univ.kiev.uaresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-Acetyl-2-azaspiro[3.3]heptan-6-one, and how do they compare to related azaspiro compounds?
- Methodological Answer : The synthesis of azaspiro compounds often involves cycloaddition or ring-closure strategies. For example, 1-azaspiro[3.3]heptan-2-one derivatives are synthesized via thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate, followed by reduction with alane to yield bioactive intermediates . Comparative studies show that substituents (e.g., acetyl groups) can influence reaction efficiency. For 2-acetyl derivatives, acetylation of the parent azaspiro compound under anhydrous conditions (e.g., acetyl chloride in DCM) is a plausible step, though reaction kinetics and regioselectivity require optimization using techniques like TLC or HPLC monitoring .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and computational methods:
- NMR : Compare H and C spectra with PubChem data for related azaspiro compounds (e.g., 1-azaspiro[3.3]heptan-2-one: InChI Key
111.14 g/mol, InChI string provided in PubChem) . - Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (e.g., calculated for CHNO: 153.0790 g/mol).
- X-ray Crystallography : Resolve spirocyclic conformation if single crystals are obtainable .
Q. What are the key physicochemical properties of this compound relevant to drug discovery?
- Methodological Answer : Critical properties include:
- Lipophilicity (LogP) : Predicted via computational tools (e.g., ChemAxon) or experimentally measured using shake-flask methods. Methyl or acetyl substituents may increase LogP compared to unsubstituted analogs .
- Solubility : Assessed in PBS (pH 7.4) or DMSO via nephelometry. Spirocyclic structures often exhibit lower solubility, requiring formulation optimization .
- Stability : Test under physiological conditions (37°C, pH 7.4) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., acetyl substitution) impact the biological activity of azaspiro compounds?
- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by:
- Functional Group Replacement : Synthesize analogs (e.g., 2-oxa, 2-thia derivatives) and compare bioactivity. For example, 2-oxa-6-azaspiro[3.3]heptane shows enhanced receptor binding due to oxygen's electronegativity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like opioid receptors. The acetyl group may hydrogen-bond with active-site residues .
- In Vitro Assays : Screen analogs for antimicrobial or analgesic activity using standardized protocols (e.g., MIC assays, hot-plate tests) .
Q. What strategies resolve contradictions in reported bioactivity data for azaspiro compounds?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:
Q. How can computational modeling guide the design of this compound derivatives?
- Methodological Answer : Computational workflows include:
- Conformational Analysis : Use molecular dynamics (MD) simulations (e.g., GROMACS) to study the spirocyclic ring's rigidity and solvent accessibility .
- ADMET Prediction : Tools like SwissADME predict absorption, metabolism, and toxicity. Acetyl groups may improve BBB penetration but increase metabolic lability .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data .
Q. What are the challenges in scaling up azaspiro compound synthesis, and how can they be addressed?
- Methodological Answer : Key challenges and solutions:
- Ring Strain : Spirocyclic intermediates may require low-temperature cyclization to avoid side reactions.
- Purification : Use flash chromatography or recrystallization (e.g., tert-butyl derivatives in hexane/EtOAc) .
- Yield Optimization : Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
